molecular formula C12H15N3 B13289971 N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline

Cat. No.: B13289971
M. Wt: 201.27 g/mol
InChI Key: YVDAYJQAFFMKAV-UHFFFAOYSA-N
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Description

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline is a chemical compound of interest in scientific research. It features a molecular structure combining an aniline group with a 1-methyl-1H-pyrazole moiety. This aniline-pyrazole hybrid scaffold is recognized in medicinal chemistry research. Compounds with similar structural frameworks have been investigated for various biological activities. For instance, certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as a novel class of anti-RSV (Respiratory Syncytial Virus) agents, demonstrating the potential of this chemical class in antiviral research . Additionally, structural analogs incorporating the pyrazole core are frequently explored in the development of inhibitors, such as tubulin polymerization inhibitors studied for their antiproliferative effects . The scorpionate-like nature of tris(pyrazolyl)methane ligands, which share a similar pyrazole core, also highlights the applicability of these structures in coordination chemistry and catalysis . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethyl]aniline

InChI

InChI=1S/C12H15N3/c1-10(11-8-13-15(2)9-11)14-12-6-4-3-5-7-12/h3-10,14H,1-2H3

InChI Key

YVDAYJQAFFMKAV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Schiff Base Formation and Reduction

This approach involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with aniline derivatives, followed by reduction of the intermediate imine.

Procedure :

  • Step 1 : 1-Methyl-1H-pyrazole-4-carbaldehyde (1.2 mmol) is reacted with aniline (1.09 mmol) in dry ethanol under reflux with catalytic acetic acid (0.1 mL) for 6 hours, forming the Schiff base (N-[(1-methyl-1H-pyrazol-4-yl)methylene]aniline).
  • Step 2 : The imine intermediate is reduced using sodium borohydride (NaBH₄, 10 mmol) in tetrahydrofuran (THF) at room temperature for 24 hours, yielding N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]aniline.

Key Data :

  • Yield : 65–82% after purification by crystallization.
  • Characterization : ¹H NMR (DMSO-d₆) shows signals at δ 8.39 (s, pyrazole-H), 7.89–7.29 (m, aromatic-H), and 4.44 (q, ethyl-CH₂).

Nucleophilic Substitution via Chloroacetyl Intermediate

This method employs a chloroacetyl linker to couple the pyrazole and aniline moieties.

Procedure :

  • Step 1 : 1-Methyl-1H-pyrazole-4-ethylamine is synthesized by reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine, followed by NaBH₄ reduction.
  • Step 2 : The amine is reacted with chloroacetyl chloride (1.5 equiv) in the presence of triethylamine (TEA) to form N-chloroacetyl-1-(1-methyl-1H-pyrazol-4-yl)ethylamine.
  • Step 3 : Nucleophilic substitution with aniline (1.1 equiv) under basic conditions (K₂CO₃) in DMF at 80°C for 12 hours yields the target compound.

Key Data :

Microwave-Assisted Synthesis

A rapid protocol using microwave irradiation optimizes reaction efficiency.

Procedure :

  • Step 1 : 1-Methyl-1H-pyrazole-4-carbaldehyde (1 mmol) and aniline (1.05 mmol) are mixed in ethanol (10 mL) with acetic acid (0.5 mL).
  • Step 2 : The mixture is irradiated at 160°C for 2–5 minutes in a microwave reactor to form the imine intermediate.
  • Step 3 : The intermediate is reduced in situ using NaBH₄ (2 equiv) under microwave conditions (100°C, 5 minutes).

Key Data :

  • Yield : 85–90% (vs. 65% conventional heating).
  • Purity : >95% (HPLC).

Continuous Flow Synthesis

For scalable production, continuous flow systems enhance reproducibility.

Procedure :

  • Step 1 : Schiff base formation is conducted in a flow reactor (residence time: 10 minutes) at 100°C using ethanol as the solvent.
  • Step 2 : The imine is reduced in a second flow module using NaBH₄ in THF (residence time: 15 minutes).

Key Data :

Comparative Analysis of Methods

Method Yield (%) Time Scalability
Schiff Base + Reduction 65–82 24–30 hours Moderate
Chloroacetyl Intermediate 70–75 12–24 hours High
Microwave-Assisted 85–90 7–10 minutes Low
Continuous Flow 80–82 25 minutes High

Critical Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/ethyl acetate) is necessary to isolate the product.
  • Side Reactions : Over-reduction of the imine or decomposition under prolonged heating may occur, necessitating strict temperature control.

Chemical Reactions Analysis

Oxidation Reactions

The aniline moiety and pyrazole ring undergo oxidation under controlled conditions:

Reagent Conditions Product Key Findings Sources
Potassium permanganateAcidic medium (H₂SO₄)Quinone derivativesOxidative cleavage of the aniline group forms quinones with 65–78% yields.
Hydrogen peroxideCatalytic Fe³⁺, 60–80°CN-Oxide derivativesSelective oxidation of pyrazole nitrogen occurs without affecting the aniline.

Mechanistic Insight : Oxidation of the aniline group proceeds via electrophilic attack on the aromatic ring, while pyrazole oxidation involves N-oxide formation through radical intermediates.

Reduction Reactions

The compound’s ethyl linker and aromatic systems are susceptible to reduction:

Reagent Conditions Product Key Findings Sources
Sodium borohydrideMethanol, 25°CSecondary amine derivativesPartial reduction of the ethyl group occurs with 45% efficiency.
Lithium aluminum hydrideDry THF, refluxPyrazole ring saturationFull reduction of the pyrazole ring forms a pyrrolidine analog (82% yield).

Note : Selective reduction requires careful control of stoichiometry and temperature to avoid over-reduction .

Substitution Reactions

The aniline group participates in nucleophilic substitution, while the pyrazole ring undergoes electrophilic substitution:

Reaction Type Reagent Conditions Product Sources
Nucleophilic (Aniline) Methyl iodideK₂CO₃, DMF, 80°CN-Methylaniline derivative (91% yield)
Electrophilic (Pyrazole) Bromine (Br₂)CHCl₃, 0°C4-Bromopyrazole analog

Critical Factor : Steric hindrance from the 1-methyl group on the pyrazole limits substitution to the 4-position .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Reactant Conditions Product Application Sources
MalononitrilePiperidine, ethanol, refluxPyrazolo[1,5-a]pyrimidineAnticancer lead compound (IC₅₀ = 3.2 μM against HeLa cells)
4-HydroxycoumarinMichael addition, 100°CFused pyranocoumarin systemFluorescent material development

Synthetic Advantage : Microwave-assisted methods reduce reaction times from hours to minutes while improving yields .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Catalyst Conditions Product Sources
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEBiarylpyrazole derivativesEnhanced π-conjugation for optoelectronics
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylaminated analogsPharmacologically active intermediates

Yield Optimization : Ligand choice (e.g., Xantphos) increases coupling efficiency to >90%.

Acetylation and Acylation

The aniline group reacts readily with acylating agents:

Reagent Conditions Product Key Findings Sources
Acetyl chloridePyridine, 0°CN-Acetyl derivativeImproved solubility in polar aprotic solvents
Benzoyl chlorideNaOH (aq), RTN-Benzoylated compoundCrystallizes in monoclinic system (PXRD confirmed)

Application : Acetylated derivatives show enhanced bioavailability in pharmacokinetic studies.

Stability and Reactivity Trends

  • pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions via hydrolysis of the ethyl linker.

  • Thermal Stability : Stable up to 200°C (TGA data), making it suitable for high-temperature reactions.

Scientific Research Applications

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline is a pyrazole derivative with a methyl group at position 1 and an ethyl group at position 4, connected to an aniline moiety. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

N-(1-{1-[4-nitrophen]-3-phephenyl-1 H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide, N, N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline, N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1 H-pyrazole-1-carboxamide derivatives and N-((1,3-diphenyl-1 H-pyrazol-4-yl)methyl) aniline-containing derivatives have demonstrated anti-inflammatory and anticancer properties .

Chemistry this compound serves as a building block in synthesizing complex heterocyclic compounds.

Biology It is investigated as a bioactive molecule with potential antimicrobial and antifungal properties.

Medicine This compound is studied for potential therapeutic applications, such as anti-inflammatory and anticancer activities. Studies have shown that pyrazole biomolecules have anti-inflammatory and anticancer properties .

Industry this compound is used in the development of agrochemicals and fluorescent dyes.

Chemical Reactions

This compound undergoes oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.

Mechanism of Action

The mechanism of action of N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline moiety enhances its potential for various applications, distinguishing it from other pyrazole derivatives .

Biological Activity

N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 1-methyl-1H-pyrazole with an appropriate aniline derivative. The structural features of this compound, particularly the pyrazole moiety, are crucial for its biological activity. Pyrazoles are known to exhibit a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties .

1. Anticancer Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound's IC50 values against HeLa and MCF-7 cell lines indicate significant potency, suggesting that it may serve as a lead compound for further development in cancer therapy.

2. Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazole derivatives. This compound exhibits activity against several bacterial strains. For example, compounds within the pyrazole family have demonstrated effectiveness against E. coli and S. aureus, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance antibacterial efficacy .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been reported to possess anti-inflammatory activity. Compounds with similar pyrazole structures have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
  • Receptor Interaction : The compound may also interact with various biological receptors, contributing to its diverse pharmacological profile. For instance, the incorporation of pyrazole moieties has been linked to enhanced binding affinity in androgen receptor degradation studies .

Case Study 1: Anticancer Evaluation

A study investigating a series of pyrazole derivatives found that this compound analogs exhibited IC50 values ranging from 0.34 to 0.86 μM against different cancer cell lines (HeLa, MCF-7). These findings suggest a promising avenue for developing new anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives of this compound were tested against several bacterial strains. The results indicated significant inhibition of bacterial growth compared to standard antibiotics, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-[1-(1-Methyl-1H-pyrazol-4-yl)ethyl]aniline, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 1-(1-methyl-1H-pyrazol-4-yl)ethanamine and aniline derivatives. Key steps include:

  • Use of reducing agents (e.g., sodium borohydride) to stabilize intermediates and minimize side reactions .
  • Optimization of temperature (elevated conditions) and solvent systems (e.g., DMF or acetic acid) to enhance cyclization efficiency .
  • Purification via column chromatography or recrystallization to isolate the product with high purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing the compound's structure?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the pyrazole ring (δ ~7.5–8.0 ppm for pyrazole protons) and aniline moiety (δ ~6.5–7.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify functional groups (e.g., N–H stretches at ~3400 cm⁻¹ for the aniline group) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Strict control of reaction parameters (e.g., temperature, solvent ratios, and catalyst loading) to minimize batch-to-batch variability .
  • Use of automated systems (e.g., continuous flow reactors) for precise reagent mixing and scalability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when polymorphs of the compound are identified?

  • Methodological Answer :

  • Employ SHELXL for refinement of X-ray diffraction data to distinguish between polymorphic forms .
  • Perform density functional theory (DFT) calculations (e.g., using MN15L/def2-TZVP) to compare the energetics of polymorphs and identify the thermodynamically stable form .
  • Validate results with ORTEP-3 for graphical representation of molecular geometry and disorder analysis .

Q. How to design experiments to assess the compound's potential as a kinase inhibitor or bioactive agent?

  • Methodological Answer :

  • Enzymatic Assays : Measure inhibition constants (Ki) against target kinases using fluorescence-based or radiometric assays .
  • Molecular Docking : Utilize software (e.g., AutoDock Vina) to predict binding interactions with kinase active sites, guided by the compound’s pyrazole-aniline pharmacophore .
  • ADME Studies : Evaluate metabolic stability via liver microsome assays and permeability using Caco-2 cell monolayers .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole ring?

  • Methodological Answer :

  • Use protecting groups (e.g., Boc for amines) to prevent undesired substitutions at reactive pyrazole positions .
  • Employ catalytic systems (e.g., Pd/Cu for cross-coupling) to enhance regioselectivity during halogenation or alkylation .

Q. How to analyze the compound's electronic structure for reactivity predictions in catalysis or coordination chemistry?

  • Methodological Answer :

  • Conduct natural bond orbital (NBO) analysis to assess charge distribution and lone pair availability at the aniline nitrogen .
  • Perform time-dependent DFT (TD-DFT) to model UV-Vis absorption spectra and correlate with experimental data .

Data Interpretation and Contradiction Management

Q. How should researchers address conflicting biological activity data across studies?

  • Methodological Answer :

  • Cross-validate results using orthogonal assays (e.g., cell viability vs. enzymatic activity) to rule out false positives .
  • Analyze batch purity via HPLC (>98% purity threshold) to ensure activity is not confounded by impurities .

Q. What computational tools are recommended for modeling the compound's interactions in supramolecular assemblies?

  • Methodological Answer :

  • Use Mercury CSD for crystal packing analysis and hydrogen-bonding network visualization .
  • Apply Molecular Dynamics (MD) simulations (e.g., GROMACS) to study solvent effects and stability in solution .

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